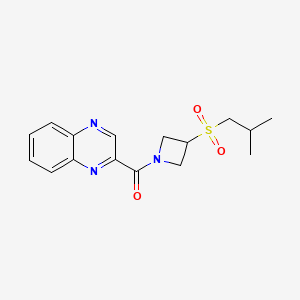

![molecular formula C20H16ClN3O4S B2547056 6-chloro-7-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline CAS No. 685135-53-9](/img/structure/B2547056.png)

6-chloro-7-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a quinoline derivative, which is a type of heterocyclic compound. Quinolines have a wide range of applications in medicinal chemistry due to their bioactive properties .

Molecular Structure Analysis

The compound contains a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. It also contains a pyrazole ring, which is a type of aromatic heterocycle .Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations. The specific reactions that this compound can undergo would depend on the conditions and the reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of quinoline derivatives include moderate to high lipophilicity, good thermal stability, and the ability to form stable salts .Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has been conducted on the synthesis of condensed heterotricycles, such as pyrazolo[3,4-c]quinoline derivatives, through processes involving reduction, thermal cyclization, aminoalkylation, and reductive cyclization. These synthetic pathways contribute to the development of novel heterocyclic compounds with potential pharmaceutical applications (Nagarajan & Shah, 1992).

Antimicrobial Activity

A series of novel disubstituted sulfonylquinoxaline derivatives have been synthesized and evaluated for their antimicrobial activity. Some compounds in this series demonstrated significant activity against Gram-positive and Gram-negative bacteria and fungi. These findings highlight the potential of sulfonylquinoxaline derivatives as promising antimicrobial agents (Ammar et al., 2020).

Molecular Docking and Drug Development

Isoxazolequinoxaline derivatives have been synthesized and analyzed for their potential as anti-cancer drugs. Through comprehensive studies including synthesis, crystal structure determination, DFT calculations, Hirshfeld surface analysis, and molecular docking, these compounds have been proposed for further evaluation in drug development processes (Abad et al., 2021).

Structural and Optical Properties for Photodiodes

Quinoline derivatives have been studied for their photovoltaic properties and applications in organic-inorganic photodiode fabrication. Research indicates that certain quinoline derivatives exhibit promising electrical and photovoltaic properties under both dark and illuminated conditions, suggesting their utility in the development of photodiodes (Zeyada et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-chloro-7-(2-methylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)-[1,3]dioxolo[4,5-g]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O4S/c1-29(25,26)24-17(9-16(23-24)12-5-3-2-4-6-12)14-7-13-8-18-19(28-11-27-18)10-15(13)22-20(14)21/h2-8,10,17H,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTSZMDMUNMBEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(N=C4C=C5C(=CC4=C3)OCO5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-[(prop-2-enoylamino)methyl]morpholine-4-carboxylate](/img/structure/B2546974.png)

![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546979.png)

![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one](/img/structure/B2546986.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2546987.png)

![(E)-tert-butyl 3-((4-(methylamino)-4-oxobut-2-en-1-yl)carbamoyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2546990.png)

![4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2546992.png)